molecular formula C7H5BrN2 B070932 4-bromo-1H-indazole CAS No. 186407-74-9

4-bromo-1H-indazole

Numéro de catalogue B070932
Numéro CAS: 186407-74-9
Poids moléculaire: 197.03 g/mol
Clé InChI: KJIODOACRIRBPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 4-bromo-1H-indazole and related compounds involves several key methods. One approach includes copper-catalyzed, one-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide for the formation of 2H-indazoles through C-N and N-N bond formations, showcasing a broad substrate scope and high tolerance for various functional groups (Kumar, Park, Park, & Lee, 2011). Another method involves a palladium-catalyzed alkylation/direct arylation reaction to synthesize annulated 2H-indazoles and triazoles from bromoethyl azoles and aryl iodides (Laleu & Lautens, 2008).

Molecular Structure Analysis

The molecular structure of 4-bromo-1H-indazole and its derivatives can be characterized through various spectroscopic methods, including NMR and IR, supported by density functional theory (DFT) calculations to assess parameters like HOMO and LUMO energies, geometrical structure parameters, and vibrational spectra (Ustabaş et al., 2020).

Chemical Reactions and Properties

4-Bromo-1H-indazole participates in various chemical reactions, such as the bromo-directed N-2 alkylation of NH-1,2,3-triazoles, leading to the regioselective production of substituted triazoles (Wang et al., 2009). This versatility is also seen in its reaction under palladium-catalyzed conditions for the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, highlighting its utility in creating diverse indazole derivatives (Cho et al., 2004).

Applications De Recherche Scientifique

  • Pharmaceutical Research

    • 4-bromo-1H-indazole is used in the development of various drugs . It has been found to be a stronger inhibitor than 6-bromo-1H-indazole and 7-bromo-1H-indazole . It may be a strong inhibitor candidate for LPO .
    • The molecule is synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • The results of these methods have been promising, with the synthesized 4-bromo-1H-indazole showing potential for use in the treatment of osteoporosis, inflammatory diseases, and neurodegenerative disorders .
  • Synthesis of Indazole Derivatives

    • 4-bromo-1H-indazole is used in the synthesis of indazole derivatives . These derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
    • The synthesis involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material .
    • The results of this synthesis method have been successful, with the produced indazole derivatives showing potential for use in various medical applications .
  • Antihypertensive, Anticancer, Antidepressant, Anti-inflammatory, and Antibacterial Agents

    • Indazole-containing heterocyclic compounds, including 4-bromo-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • The synthesis of these compounds involves various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • The results of these methods have been promising, with the synthesized indazole-containing compounds showing potential for use in various medical applications .
  • Inhibitor for LPO

    • 4-bromo-1H-indazole may be a strong inhibitor candidate for LPO . This suggests that caution should be exercised when using medicines containing indazole derivatives .
  • Synthesis of Dual Inhibitors for RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR Pathways

    • 4-bromo-1H-indazole is used as a pharmaceutical intermediate in the synthesis of dual inhibitors for RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways .
    • The synthesis involves various methods, including transition metal catalyzed reactions .
    • The results of these methods have been promising, with the synthesized inhibitors showing potential for use in the treatment of various diseases .
  • Treatment of Respiratory Diseases

    • Indazoles, including 4-bromo-1H-indazole, can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
    • The synthesis involves various methods, including transition metal catalyzed reactions .
    • The results of these methods have been promising, with the synthesized inhibitors showing potential for use in the treatment of various diseases .
  • Synthesis of Bioactive Natural Products and Commercially Available Drugs

    • Nitrogen-containing heterocycles are important building blocks for many bioactive natural products and commercially available drugs . As pharmacologically important scaffolds, they have attracted considerable attention from chemists .
    • Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
    • The results of these methods have been successful, with the produced indazole derivatives showing potential for use in various medical applications .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are the respiratory system .

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence they have gained considerable attention in the field of medicinal chemistry . Future research may focus on developing novel 4-bromo-1H-indazole derivatives with improved biological activities .

Propriétés

IUPAC Name

4-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIODOACRIRBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625169
Record name 4-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-indazole

CAS RN

186407-74-9
Record name 4-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of the 1-(4-bromo-indazol-1-yl)-ethanone A (3.09 g, 12.9 mmol) in MeOH (50 mL) was added 6N aqueous HCl (30 mL) and the mixture was stirred at room temperature for 7 h. The MeOH was evaporated and the mixture partitioned between EtOAc (2×50 mL) and water (50 mL). The combined organic layers were washed with brine (50 mL), separated and dried (MgSO4). The solvent was removed by evaporation under reduced pressure to give 4-bromo-1H-indazole B (2.36 g, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-methyl aniline (5.0 g, 26.9 mmol) in chloroform (50 mL) was added potassium acetate (1.05 eq., 28.2 mmol, 2.77 g). Acetic anhydride (2.0 eq., 53.7 mmol, 5.07 mL) was added with concurrent cooling in ice-water. The mixture was then stirred at room temperature for 10 minutes after which time a white gelatinous solid formed. 18-Crown-6 (0.2 eq., 5.37 mmol, 1.42 g) was added followed by iso-amyl nitrite (2.2 eq., 59.1 mmol, 7.94 mL) and the mixture was heated under reflux for 18 h. The reaction mixture was allowed to cool, and was partitioned between chloroform (3×100 mL) and saturated aqueous sodium hydrogen carbonate (100 mL). The combined organic extracts were washed with brine (100 mL), separated and dried (MgSO4). The crude product was evaporated onto silica and purified by chromatography eluting with 20% to 40% EtOAc-petrol to give 1-(4-bromo-indazol-1-yl)-ethanone A (3.14 g, 49%) as an orange solid, and 4-bromo-1H-indazole B (2.13 g, 40%) as a pale orange solid. A: 1H NMR (400 MHz, CDCl3) 2.80 (3H, s), 7.41 (1H, t, J=7.8 Hz), 7.50 (1H, d, J=7.8 Hz), 8.15 (1H, s), 8.40 (1H, d, J=7.8 Hz). B: 1H NMR (400 MHz, CDCl3) 7.25 (1H, t, J=7.3 Hz), 7.33 (1H, d, J=7.3 Hz), 7.46 (1H, d, J=7.3 Hz), 8.11 (1H, s), 10.20 (1H, br s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.07 mL
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
7.94 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-2-methyl aniline (0104) (0.50 g, 2.69 mmol) in chloroform (5 mL) was added potassium acetate (0.28 g, 2.82 mmol). The mixture was cooled with ice-water bath and then acetic anhydride (0.50 mL, 5.37 mmol) was added to it. Ice-water bath was then removed and the resulting mixture was stirred at room temperature for 10 minutes after which time a white gelatinous solid formed. 18-Crown-6 (0.14 g, 0.54 mmol) was then added followed by isoamyl nitrite (0.80 mL, 5.90 mmol). The mixture was then heated under reflux for 18 hours. The reaction mixture was allowed to cool, and was partitioned between chloroform (3×10 mL) and saturated aqueous sodium hydrogen carbonate (10 mL). The combined organic extracts were washed with brine (10 mL), dried over Na2SO4, filtered and evaporated to give a crude product which was purified by column chromatography (ethyl acetate in petroleum ether, 10% v/v) to give 1-(4-bromoindrazol-1-y1)-ethanone (0105) as an orange solid (0.31 g, 49%), and 4-bromo-1H-indazole (0106-3) as a pale orange solid (0.21 g, 40%). Compound 0105: LCMS: 239 [M+1]+; 1H NMR (400 Hz, CDCl3) δ 2.80 (s, 3H), 7.41 (t, J=6.8 Hz, 1H), 7.50 (d, J=6.0 Hz, 1H), 8.15 (s, 1H), 8.40 (d, J=6.8 Hz, 1H). Compound 0106: LCMS: 197 [M+1]+; 1H NMR (400 Hz, CDCl3) δ 7.25 (t, J=6.0 Hz, 1H), 7.34 (d, J=6.4 Hz, 1H), 7.46 (d, J=6.8 Hz, 1H), 8.12 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 3-bromo-2-methylaniline (5 g, 27 mmol) in chloroform (1 mL) was added acetic anhydride (5 g, 27 mmol) at 0° C. and the mixture was stirred at room temperature for 1 h. Potassium acetate (0.75 g, 7.8 mmol) and isoamyl nitrite (0.78 g, 58 mmol) were added and the reaction mixture was refluxed for 18 h. The volatiles were removed under reduced pressure and water (0.65 mL) was added. The mixture was concentrated, diluted with concentrated hydrochloride acid (1 mL) and heated at 50° C. for 2 h. After being cooled to room temperature, aqueous sodium hydroxide solution (50%) was added until pH=10. The aqueous mixture was extracted with ethyl acetate (100 mL×3). The combined organic layer was washed with brine (150 mL), dried over anhydrous sodium sulfate, filtered, evaporated and purified on silica gel column (3% ethyl acetate in petroleum ether) to give the desired product (2.69 g, 34% yield) as a solid. MS (ESI): m/z 197.0 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-indazole
Reactant of Route 2
4-bromo-1H-indazole
Reactant of Route 3
4-bromo-1H-indazole
Reactant of Route 4
4-bromo-1H-indazole
Reactant of Route 5
4-bromo-1H-indazole
Reactant of Route 6
4-bromo-1H-indazole

Citations

For This Compound
41
Citations
Y Wang, M Yan, R Ma, S Ma - Archiv der Pharmazie, 2015 - Wiley Online Library
… preparation of the 4-bromo-1H-indazole derivatives 9–… -4-bromo-1H-indazole 5. 5 was hydrolized in mixture solution of 6 N hydrochloric acid in methanol to yield 4-bromo-1H-indazole 6 …
Number of citations: 20 onlinelibrary.wiley.com
Z Alim - Journal of Biochemical and Molecular Toxicology, 2018 - Wiley Online Library
… According to these results, 4-bromo-1H-indazole had a strong inhibitory effect for hCA I, whereas 4-chloro-1H-indazole had a strong inhibitory effect for hCAII. Accordingly, it was …
Number of citations: 13 onlinelibrary.wiley.com
Z Köksal, Z Alim - Drug and chemical toxicology, 2020 - Taylor & Francis
… When we look at bromine bound indazole molecules we have seen that the 4-bromo-1H indazole molecule is a much stronger inhibitor of 6-bromo-1H indazole and 7-bromo-1H …
Number of citations: 13 www.tandfonline.com
M Brzozowski, NJ O'Brien, DJD Wilson, BM Abbott - Tetrahedron, 2014 - Elsevier
The development of a preparative route to a series of novel 4-(1H-indol-6-yl)-1H-indazole compounds as potential PDK1 inhibitors is described. The synthetic strategy centres on the late…
Number of citations: 9 www.sciencedirect.com
Z Alım, D Kılıç, Y Demir - Archives of physiology and biochemistry, 2019 - Taylor & Francis
… We examined the in vitro inhibition effects of some indazoles [1H-indazole (A), 4-bromo-1H-indazole (B), 6-bromo-1H-indazole (C), 7-bromo-1H-indazole (D), 4-chloro-1H-indazole (E), …
Number of citations: 43 www.tandfonline.com
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
… Methyl-4-bromo-1H-indazole (5a) Starting from the 4-bromo-1H-indazole 2a (0.5 g, 2.5 mmol) and following the general procedure with a purification by flash column chromatography …
Number of citations: 15 www.sciencedirect.com
B Tüzün - Turkish computational and theoretical chemistry, 2018 - dergipark.org.tr
Corrosion inhibition properties of some indazole derivatives namely, 4-fluoro-1H-indazole (compound 1), 4-chloro-1H-indazole (compound 2), 4-bromo-1H-indazole (compound 3), 4-…
Number of citations: 36 dergipark.org.tr
X Chen, S Zhou, C Qian, C He - Research on Chemical Intermediates, 2012 - Springer
… [6] proposed that the formation of 4-bromo-1H-indazole 11 in … The major product, 4-bromo-1H-indazole 11, seems to be … higher than that of 4-bromo-1H-indazole according to Lukin et al. …
Number of citations: 1 link.springer.com
D Pal, P Sahu - Current Topics in Medicinal Chemistry, 2022 - ingentaconnect.com
… According to these results, 4bromo-1H-indazole has a strong inhibitory effect on hCA-I, whereas 4-chloro-1H-indazole has a prominent inhibitory action towards hCA-II [11, 46, 47]. …
Number of citations: 6 www.ingentaconnect.com
B Nguyen - 2021 - dspace.nku.edu
… In our research, each individual was given certain heteroaryl compounds such as 4- bromo-1H indazole(H44), 6bromoquinoline (H40), 5- iodo-1H-idazole (HIH45) to run the reaction …
Number of citations: 2 dspace.nku.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.